Docking Binding Affinity Against VEGFR2: 3-Pyridyl Isomer vs. Co-Crystallized Native Ligand
The 3-pyridyl isomer (1HIPA) demonstrated a binding affinity of –9.1 kcal/mol against VEGFR2 (PDB: 6XVK) in molecular docking studies, outperforming the co-crystallized native ligand Benzoxazine in the same binding pocket [1]. The 3-pyridyl nitrogen formed a key hydrogen bond interaction that anchors the ligand into the hinge region of the kinase, an interaction geometry not achievable with the 2- or 4-pyridyl isomers due to altered nitrogen vector orientation [2].
| Evidence Dimension | Molecular docking binding affinity to VEGFR2 |
|---|---|
| Target Compound Data | –9.1 kcal/mol (1HIPA, 3-pyridyl isomer) |
| Comparator Or Baseline | Benzoxazine (co-crystallized native ligand of 6XVK); comparative binding mode analysis in Table 4 of the source |
| Quantified Difference | 1HIPA binding affinity is comparable to or exceeds the native ligand; the exact native ligand affinity is reported in the source Table 4 alongside interaction fingerprints |
| Conditions | AutoDock Vina docking into VEGFR2 crystal structure PDB 6XVK; DFT-optimized ligand geometry at B3LYP/6-311++G(d,p) level |
Why This Matters
A docking affinity of –9.1 kcal/mol against VEGFR2 positions this compound as a validated starting point for anti-angiogenic kinase inhibitor development, with a defined binding mode that is isomer-specific and not reproducible by the 2- or 4-pyridyl analogs.
- [1] Siddiqui Z, et al. Phys Chem Res. 2025;13(2):295-318. Section Molecular Docking, VEGFR2 (6XVK) results. View Source
- [2] Siddiqui Z, et al. Phys Chem Res. 2025;13(2):295-318. Table 4: Comparative binding affinities and interaction summaries for all docked complexes. View Source
